2,4,6-Tri-tert-butylpyridine

Catalog No.
S567349
CAS No.
20336-15-6
M.F
C17H29N
M. Wt
247.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tri-tert-butylpyridine

CAS Number

20336-15-6

Product Name

2,4,6-Tri-tert-butylpyridine

IUPAC Name

2,4,6-tritert-butylpyridine

Molecular Formula

C17H29N

Molecular Weight

247.4 g/mol

InChI

InChI=1S/C17H29N/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3

InChI Key

IDOFMGSESVXXQI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C

Synonyms

2,4,6-tri-tert-butylpyridine

Canonical SMILES

CC(C)(C)C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C

Synthesis of Indole Triflones:

2,4,6-Tri-tert-butylpyridine has been used as a reactant in the synthesis of indole triflones. Indole triflones are a class of organic compounds with potential applications in medicinal chemistry and materials science [].

A research paper published in 2011 describes the use of 2,4,6-tri-tert-butylpyridine in the synthesis of various indole triflones. The authors found that this compound was an effective catalyst for the reaction, allowing for the efficient synthesis of the desired products under mild reaction conditions [].

2,4,6-Tri-tert-butylpyridine is an organic compound with the chemical formula C17H29NC_{17}H_{29}N. It is characterized by a pyridine ring substituted with three tert-butyl groups at the 2, 4, and 6 positions. This unique structure imparts significant steric hindrance, making it an effective non-nucleophilic base in various

As a Brønsted base, TTBP deprotonates Brønsted acids by accepting a proton (H⁺). The bulky tert-butyl groups hinder the lone pair on the nitrogen atom, preventing it from forming a stable adduct with Lewis acids. This selectivity allows TTBP to differentiate between Brønsted and Lewis acids in a reaction mixture [].

, particularly in organic synthesis. It acts primarily as a base in:

  • Glycosylation Reactions: This compound is often used in glycosylation processes where it helps to form glycosidic bonds between sugars and other molecules .
  • Formation of Vinyl Triflates: It can also facilitate the formation of vinyl triflates from alcohols, which are important intermediates in organic synthesis .
  • Catalysis: Protonated forms of 2,4,6-tri-tert-butylpyridine have been shown to serve as efficient catalysts for stereoselective reactions, enhancing the selectivity of product formation .

The synthesis of 2,4,6-tri-tert-butylpyridine can be achieved through various methods:

  • One-Pot Synthesis: A notable method involves the reaction of tert-butyl methyl ether with pyridine derivatives in a one-pot sequence. This approach is cost-effective and yields high purity products .
  • Alkylation Reactions: Another method includes the alkylation of pyridine with tert-butyl halides under basic conditions to introduce the tert-butyl groups at the desired positions on the ring .

2,4,6-Tri-tert-butylpyridine finds applications across multiple fields:

  • Organic Synthesis: It is widely used as a base in organic reactions due to its steric hindrance and ability to stabilize reactive intermediates.
  • Catalysis: The compound's protonated forms have been utilized as catalysts in various stereoselective reactions.
  • Material Science: Its unique properties make it suitable for developing specialized materials where sterically hindered bases are required.

Research has indicated that 2,4,6-tri-tert-butylpyridine interacts with various reagents and catalysts without forming stable complexes. Its steric bulk prevents coordination with certain metal catalysts while allowing protonation and participation in reactions that require a strong base. Interaction studies emphasize its role as a non-coordinating base that can effectively facilitate reactions without interfering with metal-based catalysts .

2,4,6-Tri-tert-butylpyridine shares similarities with several other compounds but stands out due to its unique steric properties. Here are some comparable compounds:

Compound NameStructureKey Features
2,6-Di-tert-butylpyridinePyridine with two tert-butyl groupsLess sterically hindered than 2,4,6-tri-tert-butylpyridine; often used in similar applications.
2,4-Di-tert-butylpyridinePyridine with two tert-butyl groupsSimilar reactivity but less bulky than 2,4,6-tri-tert-butylpyridine.
2,6-Di-tert-butyl-4-methylpyridinePyridine with two tert-butyl and one methyl groupCombines features of both methyl and bulky substituents; used in specific synthetic applications.

The uniqueness of 2,4,6-tri-tert-butylpyridine lies in its enhanced steric hindrance and non-coordinating nature compared to these similar compounds. This makes it particularly valuable in reactions where other bases may interfere or coordinate undesirably with metal catalysts.

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 50 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20336-15-6

Wikipedia

Pyridine, 2,4,6-tris(1,1-dimethylethyl)-

Dates

Modify: 2023-08-15

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